![molecular formula C6H4BrNO3 B1445388 4-Bromo-3-hydroxypicolinic acid CAS No. 349471-65-4](/img/structure/B1445388.png)
4-Bromo-3-hydroxypicolinic acid
Overview
Description
4-Bromo-3-hydroxypicolinic acid is a derivative of picolinic acid . It contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of borinic acids, which are highly valuable building blocks in organic synthesis, has been reported . Protodeboronation of pinacol boronic esters is one of the methods used .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-hydroxypicolinic acid has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
The reaction of the carboxylic acid with PBr3 forms an acid bromide and HBr. The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily, making α-bromination possible .Scientific Research Applications
Matrix Material for MALDI-MS
4-Bromo-3-hydroxypicolinic acid: is used as a matrix material in Matrix-Assisted Laser Desorption/Ionization (MALDI) based mass spectrometry (MS). This technique is crucial for the analysis of large biomolecules and quantification of oligonucleotides . The compound helps in absorbing the laser energy and aids in the desorption and ionization of the sample to be analyzed.
Synthesis of 4-Alkoxy-3-hydroxypicolinic Acids
The compound serves as an intermediate in the synthesis of 4-alkoxy-3-hydroxypicolinic acids . These are synthesized from furfural through a series of chemical steps including cyano-amination, ammonium salt formation, and bromination-rearrangement . These acids have various applications in organic synthesis and pharmaceutical research.
Early Discovery Research
4-Bromo-3-hydroxypicolinic acid: is provided to early discovery researchers as part of a collection of unique chemicals. It’s used in the initial stages of drug discovery and development to identify potential drug candidates .
Safety And Hazards
The safety data sheet for a related compound, 3-Hydroxypicolinic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .
properties
IUPAC Name |
4-bromo-3-hydroxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFRWNPQNKTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxypicolinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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